molecular formula C32H20N2O4 B14642213 3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile CAS No. 56266-90-1

3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile

Cat. No.: B14642213
CAS No.: 56266-90-1
M. Wt: 496.5 g/mol
InChI Key: QXJKFECIPPEQDE-UHFFFAOYSA-N
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Description

3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile: is an organic compound characterized by the presence of four phenoxy groups attached to a benzene ring, which also bears two nitrile groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile typically involves the reaction of a suitable benzene derivative with phenol under specific conditions. One common method involves the use of a catalyst to facilitate the substitution of hydrogen atoms on the benzene ring with phenoxy groups. The nitrile groups are then introduced through a subsequent reaction, often involving a cyanation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine: Research in biology and medicine explores the potential of this compound as a precursor for drug development. Its derivatives may exhibit biological activity, making it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins. Its structural properties contribute to the development of materials with enhanced mechanical and thermal stability.

Mechanism of Action

The mechanism by which 3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile exerts its effects depends on its specific application. In chemical reactions, its phenoxy and nitrile groups participate in various transformations, influencing the reactivity and stability of the compound. The molecular targets and pathways involved in its biological activity are subjects of ongoing research, with studies focusing on its interaction with cellular components and potential therapeutic effects.

Comparison with Similar Compounds

  • 3,4,5,6-Tetrachlorobenzene-1,2-dicarbonitrile
  • 3,4,5,6-Tetraphenylbenzene-1,2-dicarbonitrile
  • 3,4,5,6-Tetramethoxybenzene-1,2-dicarbonitrile

Comparison: Compared to similar compounds, 3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile is unique due to the presence of phenoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and influence its reactivity in various chemical transformations. The nitrile groups also contribute to its versatility as a synthetic intermediate, making it a valuable compound in both academic and industrial research.

Properties

CAS No.

56266-90-1

Molecular Formula

C32H20N2O4

Molecular Weight

496.5 g/mol

IUPAC Name

3,4,5,6-tetraphenoxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C32H20N2O4/c33-21-27-28(22-34)30(36-24-15-7-2-8-16-24)32(38-26-19-11-4-12-20-26)31(37-25-17-9-3-10-18-25)29(27)35-23-13-5-1-6-14-23/h1-20H

InChI Key

QXJKFECIPPEQDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C(=C2C#N)C#N)OC3=CC=CC=C3)OC4=CC=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

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